1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol
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Overview
Description
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science
Preparation Methods
The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the pyridine ring through various reagents and catalysts . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be compared with other trifluoromethylpyridine derivatives, such as:
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol: Similar in structure but with a fluorine atom instead of a methoxy group.
(5-Trifluoromethyl-pyridin-2-yl)methanol: Lacks the methoxy group, affecting its reactivity and applications.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C9H10F3NO2 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c1-5(14)8-7(15-2)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3 |
InChI Key |
GWYOWRMZNXLMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)OC)O |
Origin of Product |
United States |
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